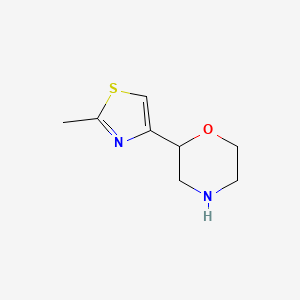

2-(2-Methyl-thiazol-4-yl)morpholine

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)morpholine |

InChI |

InChI=1S/C8H12N2OS/c1-6-10-7(5-12-6)8-4-9-2-3-11-8/h5,8-9H,2-4H2,1H3 |

InChI Key |

IJLRAJSUYPGRGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C2CNCCO2 |

Origin of Product |

United States |

Scientific Research Applications

Inhibition of Carbonic Anhydrase II

One of the significant applications of morpholine-based thiazoles, including 2-(2-Methyl-thiazol-4-yl)morpholine, is their role as inhibitors of carbonic anhydrase II (CA-II). This enzyme is crucial for maintaining physiological pH and facilitating various metabolic processes.

- Mechanism of Action : The morpholine scaffold enhances the binding affinity and selectivity of these compounds towards CA-II. Studies have shown that modifications to the thiazole structure can lead to improved inhibitory efficacy. For instance, certain derivatives exhibited a Ki value of 9.64 ± 0.007 μM, indicating potent inhibition against CA-II .

- Therapeutic Potential : The inhibition of CA-II has implications for treating conditions like glaucoma and other disorders where regulation of intraocular pressure is necessary. The pharmacokinetic profiles of these compounds suggest they possess favorable attributes for drug development, such as enhanced bioavailability and reduced toxicity .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties, and this compound is no exception.

- Antibacterial Effects : Research indicates that thiazole-containing compounds can exhibit significant antibacterial activity against various pathogens. For example, studies have shown that certain thiazole derivatives demonstrate effective inhibition against both gram-positive and gram-negative bacteria .

- Urease Inhibition : Another application involves targeting urease enzymes in ureolytic bacterial infections. The inhibition of urease can reduce the pathogenicity of bacteria such as Helicobacter pylori, which is linked to gastric ulcers . Morpholine-thiophene hybrid derivatives have shown promise in this area, suggesting that similar modifications to thiazoles could enhance their efficacy against urease .

Antitumor Activity

The potential antitumor effects of morpholine-based thiazoles have been explored in various studies.

- Cancer Cell Inhibition : Compounds derived from this class have been tested for their ability to inhibit the growth of cancer cells, including triple-negative breast cancer cell lines. For instance, certain derivatives demonstrated a significant reduction in cell viability when administered at specific concentrations .

- Mechanisms Under Investigation : The mechanisms by which these compounds exert their antitumor effects are being elucidated through both in vitro and in vivo studies, focusing on their interactions with cellular pathways involved in tumor growth and metastasis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their pharmacological properties.

- Design and Synthesis : Recent research has focused on synthesizing various derivatives by modifying the thiazole and morpholine components to enhance selectivity and efficacy against specific biological targets .

- Computational Analysis : Molecular docking studies are employed to predict how these compounds interact with target enzymes or receptors, providing insights into their binding affinities and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The thiazole substitution pattern significantly impacts properties. For example, 4-(Thiazol-2-yl)morpholine (thiazole at position 2) differs from the target compound (thiazole at position 4), likely altering electronic properties and biological activity .

- Functional Group Diversity : The boronate ester in 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine enables cross-coupling reactions, a feature absent in the target compound .

Table 2: Physicochemical and Hazard Data

Key Observations :

- Toxicity : The absence of a methyl group in 4-(Thiazol-2-yl)morpholine correlates with acute oral toxicity (H302) and skin irritation (H315), suggesting that substituents like the 2-methyl group in the target compound may modulate safety profiles .

- Lipophilicity: The higher LogP of the thiadiazole derivative (1.8 vs.

Key Observations :

- Medicinal Chemistry : Triazole derivatives (e.g., ) are validated for topical formulations, suggesting that the target compound’s thiazole-morpholine scaffold could be explored for similar uses .

- Material Science : Boronate-containing analogs () highlight the role of functional groups in enabling advanced applications, which the target compound lacks .

Preparation Methods

Procedure

Key Steps

Challenges

-

Requires anhydrous conditions and expensive catalysts.

-

Moderate yields (60–75%) reported for similar thiazole couplings.

Nickel-Catalyzed Photoinduced C–N Coupling

A scalable, photo-driven alternative to traditional Pd-catalyzed methods.

Procedure

Key Steps

Challenges

-

Limited substrate scope for electron-deficient aryl halides.

Nucleophilic Aromatic Substitution

Suitable for activated thiazole halides (e.g., chloro derivatives).

Procedure

Key Steps

Advantages

-

Low-cost reagents and mild conditions.

Challenges

Cyclization and Condensation Approaches

Direct synthesis of the thiazole-morpholine core.

Procedure

Key Steps

Advantages

-

One-pot synthesis feasibility.

Challenges

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data

Q & A

Advanced Question

- In vitro assays :

- In vivo models :

Data contradiction example : Discrepancies between in vitro potency (IC₅₀) and in vivo efficacy may arise from pharmacokinetic factors (e.g., bioavailability).

How to address stability issues in formulations containing this compound?

Advanced Question

Force degradation studies under ICH guidelines:

- Thermal stress : Heat samples at 40–60°C for 1–4 weeks to identify degradation products (e.g., oxidation of the thiazole ring) .

- Photolytic stress : Expose to UV light (300–400 nm) to detect photodegradation pathways.

- Analytical tools : HPLC-PDA and LC-MS/MS monitor degradation kinetics and characterize impurities (e.g., morpholine ring-opening products) .

Mitigation strategies : Use antioxidants (e.g., BHT) or lyophilization to enhance shelf-life.

What computational methods predict the structure-activity relationship (SAR) of this compound?

Advanced Question

- 3D-QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with pharmacological activity. For example, bulky groups on the thiazole ring enhance AR antagonism .

- Molecular docking : Simulate binding interactions with target proteins (e.g., AR ligand-binding domain) using software like AutoDock Vina .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., morpholine oxygen) and hydrophobic regions (thiazole methyl group) .

How to resolve contradictions in biological activity data across studies?

Advanced Question

- Assay standardization : Ensure consistent cell lines (e.g., AR-V7 vs. wild-type AR) and assay conditions (e.g., serum concentration) .

- Metabolic stability testing : Use liver microsomes to compare compound half-life (t₁/₂) across species .

- Statistical analysis : Apply ANOVA or multivariate regression to isolate confounding variables (e.g., solvent effects in in vitro assays) .

What analytical methods quantify this compound in complex matrices?

Basic Question

- HPLC-DAD : Use C18 columns with mobile phases (e.g., acetonitrile:water + 0.1% TFA) for separation; detection at 260–280 nm .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in biological samples (LOQ ~1 ng/mL) .

- Validation parameters : Assess linearity (R² > 0.99), precision (%RSD < 5%), and recovery (>90%) per ICH Q2(R1) .

How does deuteration impact the pharmacokinetics of this compound?

Advanced Question

- Deuterated derivatives : Synthesize via isotope exchange reactions (e.g., D₂O under acidic conditions) to enhance metabolic stability .

- PK/PD studies : Compare AUC and C_max of deuterated vs. non-deuterated analogs in rodent models .

- Mechanistic insight : Deuterium at labile positions (e.g., α to morpholine nitrogen) reduces CYP450-mediated oxidation .

What in silico tools predict toxicity profiles?

Advanced Question

- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .

- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Contradiction handling : Cross-validate in silico predictions with in vitro cytotoxicity data (e.g., IC₅₀ in HepG2 cells) .

How to design analogs for improved blood-brain barrier (BBB) penetration?

Advanced Question

- Lipophilicity optimization : Target logP values of 2–3 (calculated via ChemAxon) by modifying substituents (e.g., replacing morpholine with piperazine) .

- P-glycoprotein efflux assays : Measure transport ratios in MDCK-MDR1 cells to identify efflux-resistant analogs .

- In vivo imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain uptake in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.